2-[(4-bromophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(4-bromophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide” is a chemical compound with the molecular formula C17H12BrClN2OS2 and a molecular weight of 439.78 .
Synthesis Analysis
The synthesis of this compound and its derivatives has been studied for their pharmacological activities . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by physicochemical properties and spectroanalytical data .Scientific Research Applications
Synthesis and Chemical Properties
A study by Ashby et al. (1978) explored the synthesis of thiophene analogs of carcinogens, including compounds similar in structure to “2-[(4-bromophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide”. They evaluated these compounds for carcinogenic potential, highlighting the importance of structural analogs in understanding chemical toxicity and carcinogenicity. The synthesis and evaluation of these compounds provide insights into the chemical behavior and potential safety considerations of related chemical entities (Ashby, Styles, Anderson, & Paton, 1978).
Biological Activity and Applications
The research on sulfonamides, a class to which the mentioned compound is structurally related, was reviewed by Carta et al. (2012), who discussed the primary sulfonamide moiety’s presence in various clinically used drugs. This review highlighted the continuous need for novel sulfonamides with potential as selective antiglaucoma drugs, antitumor agents, and for treating other diseases. The detailed discussion on sulfonamides' scientific and patent literature provides a foundation for understanding the potential applications of “this compound” in medical research and drug development (Carta, Scozzafava, & Supuran, 2012).
Environmental and Toxicological Considerations
The degradation and environmental impact of acetaminophen, a compound with functional similarities to “this compound”, were reviewed by Qutob et al. (2022). This work emphasized the importance of understanding the environmental fate and toxicological effects of pharmaceutical compounds and their derivatives. The review on acetaminophen's degradation pathways, by-products, and biotoxicity serves as a relevant resource for assessing the environmental and health implications of structurally related compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Future Directions
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2OS2/c18-12-3-7-14(8-4-12)23-10-16(22)21-17-20-15(9-24-17)11-1-5-13(19)6-2-11/h1-9H,10H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDSGTGMYFSQAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.